REACTION_CXSMILES
|
Br[CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[O:9])[NH:3]1.N.C(O)CO>>[CH3:16][N:13]1[CH2:14][CH2:15][CH:10]([C:8]([C:4]2[N:3]=[CH:2][CH:7]=[CH:6][CH:5]=2)=[O:9])[CH2:11][CH2:12]1 |f:1.2|
|
Name
|
2-bromo-6-(1-methylpiperidin-4-ylcarbonyl)-piperidine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1NC(CCC1)C(=O)C1CCN(CC1)C
|
Name
|
NH3 ethylene glycol
|
Quantity
|
73.6 mL
|
Type
|
reactant
|
Smiles
|
N.C(CO)O
|
Name
|
Cu2O
|
Quantity
|
101 mg
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Seal the autoclave
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
to remove ammonia
|
Type
|
EXTRACTION
|
Details
|
Add water (70 mL) and of 30% NaOH (38 mL) and then extract the mixture with methyl t-butyl ether (MTBE)(5×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic fractions and then dry with MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C(=O)C1=CC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 128.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |